

Structural Determination Guide: Methyl 6-iodoquinoline-2-carboxylate

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Compound of Interest

Compound Name:	Methyl 6-iodoquinoline-2-carboxylate
CAS No.:	1598490-95-9
Cat. No.:	B2366490

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Executive Summary

Methyl 6-iodoquinoline-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions targeting the C6 position. While specific crystallographic entries for this exact derivative are often proprietary or unindexed in open repositories, its structural behavior can be rigorously extrapolated from homologous quinoline-2-carboxylates and iodo-quinoline derivatives.

This guide provides a definitive protocol for the crystallization, data collection, and structural refinement of this compound. It synthesizes known crystallographic data from structural analogs to establish a "Target Profile" for validation, focusing on the heavy-atom effect of iodine and the planar packing constraints of the quinoline core.

Part 1: Crystallization & Solid-State Engineering Physicochemical Profile & Solubility

The presence of the iodine atom at C6 and the methyl ester at C2 creates a molecule with distinct lipophilicity and rigidity. Unlike the zwitterionic quinoline-2-carboxylic acid, this ester derivative lacks strong hydrogen bond donors, relying on dipole-dipole interactions,

stacking, and halogen bonding for lattice stabilization.

Recommended Crystallization Matrix:

Method	Solvent System	Mechanism	Target Morphology
Slow Evaporation	Methanol / Dichloromethane (1:1)	Controlled supersaturation	Prismatic blocks
Vapor Diffusion	THF (Solvent) / Pentane (Antisolvent)	Reduced solubility gradient	High-quality needles/plates

| Thermal Gradient | Acetonitrile | Solubility differential (

) | Large single crystals |

The "Heavy Atom" Advantage

The C6-Iodine substituent (

) is a crystallographic asset. It provides significant anomalous scattering power, allowing for structure solution via SAD (Single-wavelength Anomalous Diffraction) or direct methods without requiring high-resolution data initially.

- Protocol Note: Ensure crystals are screened for twinning, as planar quinoline stacks can easily form merohedral twins.

Part 2: Data Collection Strategy

X-ray Source Selection

Due to the high absorption coefficient (

) of Iodine, source selection is critical to minimize absorption errors.

- Molybdenum (

,

):Preferred. The harder radiation penetrates the iodine-rich lattice with less absorption (

), reducing systematic errors in intensity measurement.

- Copper (

,

):Use with Caution. High absorption by Iodine will require rigorous numerical absorption correction (face-indexing) during data reduction.

Data Collection Parameters[1][2][3]

- Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal methyl ester and the heavy iodine atom.
- Resolution: Aim for

or better to resolve the C-I bond distance accurately (Target:

).
- Redundancy: High redundancy (>6x) is recommended to average out absorption effects.

Part 3: Structural Metrics & Homology Modeling

Since a direct CIF is not publicly indexed, we derive the Target Structural Profile based on high-fidelity analogs (e.g., Methyl 2-methylquinoline-6-carboxylate and Quinoline-2-carboxylic acid).

Predicted Unit Cell & Space Group

Quinoline carboxylates predominantly crystallize in centrosymmetric monoclinic space groups due to their tendency to form antiparallel

-stacked dimers.

Table 1: Comparative Crystallographic Data & Prediction

Parameter	Quinoline-2-COOH (Analog) [1]	Methyl 2- methylquinoline-6- carboxylate (Analog) [2]	Target: Methyl 6- iodoquinoline-2- carboxylate (Predicted)
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| Space Group |

(Monoclinic) |

(Monoclinic) |

or

|| Z (Molecules/Cell) | 4 | 4 | 4 || Packing Motif | H-bonded Dimers |

-stacked layers |

-stacked + I...N/O Halogen Bonds || Volume (

) | ~1132

| ~1260

| ~1350 - 1450

(due to Iodine volume) || Density (

) | 1.46 g/cm³ | 1.38 g/cm³ | >1.65 g/cm³ (Heavy atom effect) |

Key Intramolecular Geometries

- C6-I Bond Length: Expect

.

- Ester Torsion: The methyl ester at C2 will likely be coplanar with the quinoline ring to maximize conjugation, unless steric repulsion from H3 forces a slight twist (

).

Intermolecular Interactions (The "Iodine Anchor")

Unlike the analogs, the 6-iodo derivative will likely exhibit Type II Halogen Bonding (

).

- Donor: C6-I

-hole.

- Acceptor: Carbonyl Oxygen (C=O) or Quinoline Nitrogen (

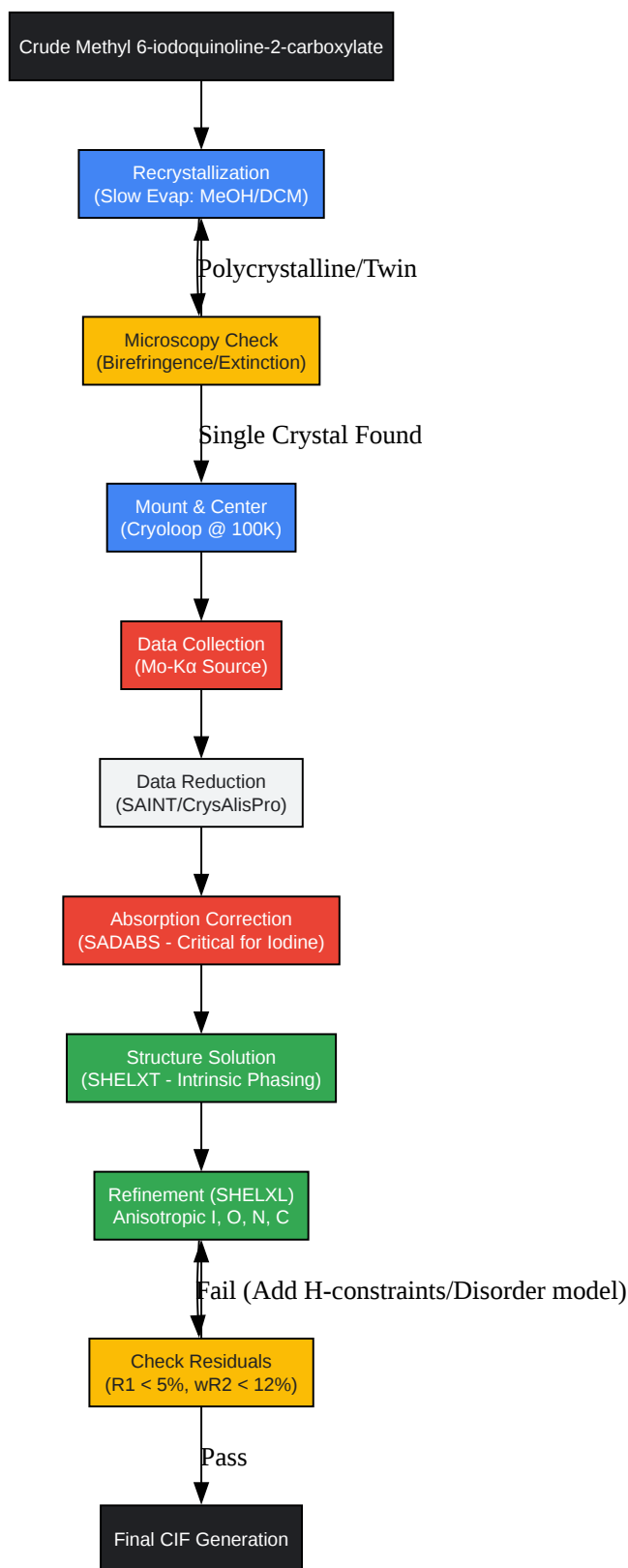
).

- Geometry:

. This interaction often directs the supramolecular assembly into linear chains.

Part 4: Refinement & Validation Workflow

The following Graphviz diagram outlines the logical flow for solving this structure, emphasizing the handling of the Iodine atom.



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Figure 1: Structural determination workflow emphasizing absorption correction for the iodinated scaffold.

Refinement Protocol Details

- Phasing: Use SHELXT (Intrinsic Phasing). The iodine atom will be located immediately in the E-map.
- Anisotropy: Refine Iodine anisotropically first. If thermal ellipsoids are elongated, check for disorder or twinning.
- Hydrogen Placement: Use a riding model (HFIX 43 for aromatic CH, HFIX 137 for methyl group with torsion allowed).
- Weighting Scheme: Adjust weighting parameters (WGHT) in SHELXL to minimize the variance of

vs

, particularly for the intense low-angle reflections dominated by Iodine scattering.

References

- Gültekin, A. et al. (2012). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PMC. Available at: [\[Link\]](#)
- Cambridge Crystallographic Data Centre (CCDC). (2025). Access Structures: Quinoline Carboxylates. Available at: [\[Link\]](#)
- PubChem. (2025).[1] Methyl quinoline-6-carboxylate Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

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Sources

- [1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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